N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide
Overview
Description
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C19H18N6O4S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It can be inferred from the pharmacological activities of structurally similar compounds that it may interact with its targets to inhibit their function . This inhibition could lead to various changes in the biological system, depending on the specific targets involved .
Biochemical Pathways
Given the diverse pharmacological activities of structurally similar compounds, it can be inferred that multiple pathways could be affected . The downstream effects would depend on the specific pathways and targets involved .
Result of Action
Based on the pharmacological activities of structurally similar compounds, it can be inferred that the compound could have potential anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Biochemical Analysis
Biochemical Properties
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a cascade of biochemical effects, influencing various metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The compound can bind to the active sites of enzymes, leading to their inhibition. This binding is often facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can lead to toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various endogenous and exogenous compounds. The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often directed by targeting signals and post-translational modifications, which guide the compound to specific organelles. The subcellular localization of the compound can influence its activity and function, as it can interact with different biomolecules in these compartments.
Properties
IUPAC Name |
N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]pyridine-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4S/c1-28-16-7-3-2-6-15(16)19-23-22-17-8-9-18(24-25(17)19)29-12-11-21-30(26,27)14-5-4-10-20-13-14/h2-10,13,21H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOTZGSBMOHLAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.